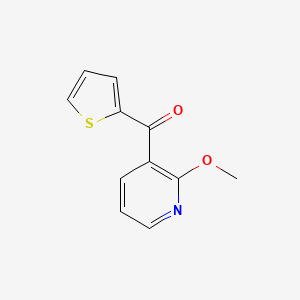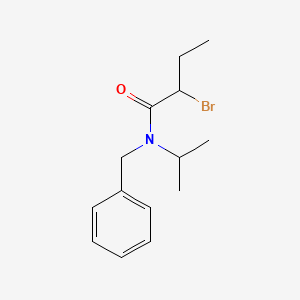
N-benzyl-2-bromo-N-isopropylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-bromo-N-isopropylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a bromine atom, and a propan-2-yl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-N-isopropylbutanamide typically involves the reaction of 2-bromobutanoyl chloride with N-benzylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-benzyl-2-bromo-N-isopropylbutanamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: N-benzyl-2-hydroxy-N-(propan-2-yl)butanamide, N-benzyl-2-amino-N-(propan-2-yl)butanamide.
Reduction: N-benzyl-2-amino-N-(propan-2-yl)butanamide.
Oxidation: Benzaldehyde, benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: N-benzyl-2-bromo-N-isopropylbutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its analgesic, antiallodynic, and anticonvulsant activities .
Medicine: The compound’s derivatives are explored for their potential use in the treatment of neurological disorders such as epilepsy and neuropathic pain .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of N-benzyl-2-bromo-N-isopropylbutanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to neuronal sodium channels and L-type calcium channels, thereby modulating their activity . This modulation can lead to the inhibition of psychomotor seizures and the relief of neuropathic pain.
Comparaison Avec Des Composés Similaires
- N-benzyl-2-bromo-N-(propan-2-yl)benzamide
- N-benzyl-2-bromo-N-phenylbutanamide
Comparison: N-benzyl-2-bromo-N-isopropylbutanamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to N-benzyl-2-bromo-N-(propan-2-yl)benzamide, it has a butanamide backbone instead of a benzamide, which may influence its reactivity and biological activity. Similarly, N-benzyl-2-bromo-N-phenylbutanamide has a phenyl group instead of a propan-2-yl group, leading to different chemical and pharmacological characteristics.
Propriétés
IUPAC Name |
N-benzyl-2-bromo-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-4-13(15)14(17)16(11(2)3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXIFHNFWFYJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC1=CC=CC=C1)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

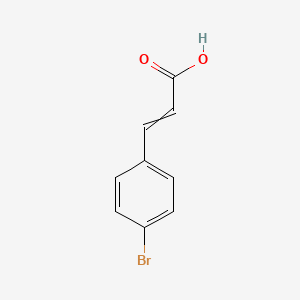

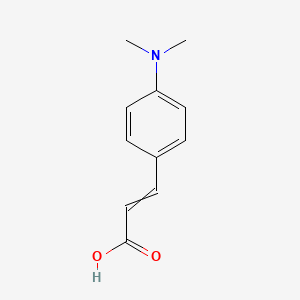
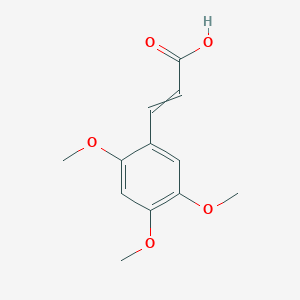

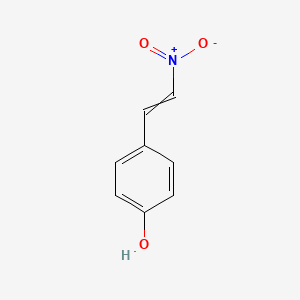
![Methyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B7859587.png)
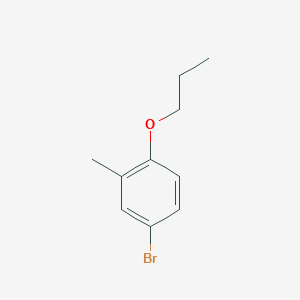
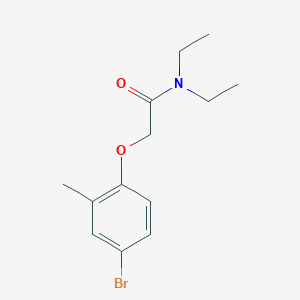
![[2-(2-Iodophenoxy)ethyl]dimethylamine](/img/structure/B7859612.png)

